molecular formula C16H20N2O2S B5662462 3-[2-(CYCLOHEXYLSULFANYL)-1,3-BENZODIAZOL-1-YL]PROPANOIC ACID

3-[2-(CYCLOHEXYLSULFANYL)-1,3-BENZODIAZOL-1-YL]PROPANOIC ACID

Cat. No.: B5662462
M. Wt: 304.4 g/mol
InChI Key: RIRVBNUFCXDFFO-UHFFFAOYSA-N
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Description

3-[2-(CYCLOHEXYLSULFANYL)-1,3-BENZODIAZOL-1-YL]PROPANOIC ACID is a synthetic organic compound that features a benzodiazole ring substituted with a cyclohexylsulfanyl group and a propanoic acid moiety.

Preparation Methods

The synthesis of 3-[2-(CYCLOHEXYLSULFANYL)-1,3-BENZODIAZOL-1-YL]PROPANOIC ACID typically involves the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives.

    Introduction of the Cyclohexylsulfanyl Group: The cyclohexylsulfanyl group is introduced via a nucleophilic substitution reaction, where a cyclohexylthiol reacts with a suitable leaving group on the benzodiazole ring.

    Attachment of the Propanoic Acid Moiety:

Chemical Reactions Analysis

3-[2-(CYCLOHEXYLSULFANYL)-1,3-BENZODIAZOL-1-YL]PROPANOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced forms.

Mechanism of Action

The mechanism of action of 3-[2-(CYCLOHEXYLSULFANYL)-1,3-BENZODIAZOL-1-YL]PROPANOIC ACID involves its interaction with molecular targets such as peroxisome proliferator-activated receptor gamma (PPARγ). By binding to PPARγ, the compound modulates the expression of genes involved in glucose and lipid metabolism, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Properties

IUPAC Name

3-(2-cyclohexylsulfanylbenzimidazol-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c19-15(20)10-11-18-14-9-5-4-8-13(14)17-16(18)21-12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIRVBNUFCXDFFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SC2=NC3=CC=CC=C3N2CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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